4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate
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Overview
Description
4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate is an organic compound that features a naphthalene ring, a sulfonyl group, a butynyl chain, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalen-2-ylsulfonyl Chloride: This can be achieved by reacting naphthalene-2-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Alkyne Formation: The but-2-ynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the sulfonylbut-2-ynyl intermediate with 4-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the alkyne or sulfonyl groups.
Substitution: Sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates. The naphthalene ring can intercalate with DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-sulfonic acid
- 4-Methylbenzoic acid
- But-2-yne-1,4-diol
Uniqueness
4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler naphthalene or benzoate derivatives, this compound can participate in a wider range of chemical reactions and has broader applications in scientific research.
Properties
IUPAC Name |
4-naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-17-8-10-19(11-9-17)22(23)26-14-4-5-15-27(24,25)21-13-12-18-6-2-3-7-20(18)16-21/h2-3,6-13,16H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHQXBCQBSYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC#CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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